Cas no 1869884-23-0 (2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid)

2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-2-(isoquinolin-6-yl)acetic acid
- 1869884-23-0
- EN300-1138328
- 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid
-
- Inchi: 1S/C11H7F2NO2/c12-11(13,10(15)16)9-2-1-8-6-14-4-3-7(8)5-9/h1-6H,(H,15,16)
- InChI Key: IVNWYQDVKGYAPI-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1C=CC2C=NC=CC=2C=1)F
Computed Properties
- Exact Mass: 223.04448479g/mol
- Monoisotopic Mass: 223.04448479g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 50.2Ų
2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138328-0.05g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1138328-0.25g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1138328-10.0g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 10g |
$6635.0 | 2023-06-09 | ||
Enamine | EN300-1138328-1.0g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 1g |
$1543.0 | 2023-06-09 | ||
Enamine | EN300-1138328-10g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1138328-1g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1138328-5g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1138328-2.5g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1138328-0.1g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1138328-0.5g |
2,2-difluoro-2-(isoquinolin-6-yl)acetic acid |
1869884-23-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 |
2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid Related Literature
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
Additional information on 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid
Introduction to 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0)
2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the difluoro and isoquinoline moieties imparts distinct chemical and biological properties, making it a subject of extensive study.
The chemical structure of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid consists of a difluoromethyl group attached to an isoquinoline ring, which is further substituted with an acetic acid moiety. This combination of functional groups provides a versatile platform for the design and synthesis of new drugs. The difluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the isoquinoline ring contributes to its biological activity and selectivity.
Recent studies have highlighted the potential of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate specific signaling pathways involved in neuronal survival and function. For instance, it has been demonstrated to inhibit the activity of certain kinases that are implicated in the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective effects, 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting key cellular processes such as cell cycle progression and apoptosis. The unique chemical structure allows it to penetrate cell membranes efficiently, making it a potential candidate for developing targeted cancer therapies.
The pharmacokinetic properties of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid have been extensively studied to optimize its therapeutic efficacy. In vitro and in vivo experiments have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity facilitates good oral bioavailability, while its metabolic stability ensures prolonged therapeutic effects.
To further enhance the therapeutic potential of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid, researchers are exploring various prodrug strategies. Prodrugs are designed to improve the pharmacological properties of a parent drug by enhancing its solubility, stability, or target specificity. For example, ester prodrugs of this compound have been synthesized and evaluated for their improved pharmacokinetic profiles and reduced side effects.
Clinical trials are currently underway to assess the safety and efficacy of 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid in human subjects. Early results from phase I trials have shown promising outcomes with minimal adverse effects. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid (CAS No. 1869884-23-0) represents a promising candidate for the development of novel therapeutics in multiple disease areas. Its unique chemical structure and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound holds significant potential to contribute to advancements in medicinal chemistry and pharmaceutical science.
1869884-23-0 (2,2-Difluoro-2-(isoquinolin-6-yl)acetic acid) Related Products
- 1353101-01-5(5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine hydrochloride)
- 22105-23-3(5-Methoxy-2-methyl-4H-chromen-4-one)
- 1805359-12-9(3-Chloro-5-(difluoromethyl)-2-iodo-6-methoxypyridine)
- 2171751-72-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(octylcarbamoyl)butanoic acid)
- 1157571-15-7(3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea)
- 2387566-74-5((2R)-2-(tert-butoxycarbonylamino)-3-(1-tert-butoxycarbonylpyrrolo[2,3-b]pyridin-5-yl)propanoic acid)
- 2248399-91-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-propylbenzoate)
- 898429-86-2(3-(4-methoxyphenyl)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylpropanamide)
- 1366922-83-9(4-2-methoxy-5-(trifluoromethyl)phenylpyrrolidin-2-one)
- 653605-33-5(4-(Sulfooxy)-benzoic Acid Diammonium Salt)



